N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide
Description
Properties
IUPAC Name |
N-[3-[1-[(2-chloroacetyl)-methylamino]ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13(21(2)17(22)12-19)15-9-6-10-16(11-15)20-18(23)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILFCVOZDJMQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)N(C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide involves several steps. The primary synthetic route includes the reaction of 3-(1-(2-chloro-N-methylacetamido)ethyl)aniline with benzoyl chloride under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the benzamide bond .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium azide or potassium cyanide, leading to the formation of azides or nitriles.
Scientific Research Applications
N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to bind to specific proteins makes it a valuable tool in biochemical research.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below highlights structural similarities and differences between the target compound and related molecules from the evidence:
Functional and Pharmacological Insights
Agrochemical Analogues :
- Alachlor () shares the 2-chloroacetamido group but lacks the benzamide core. Its herbicidal activity is attributed to the chloroacetamido moiety disrupting plant lipid biosynthesis. The target compound’s benzamide group may enhance binding specificity or alter metabolism .
- Flutolanil () demonstrates that benzamide derivatives with hydrophobic substituents (e.g., trifluoromethyl) are effective fungicides. The target compound’s chloro-N-methyl group may confer similar lipid membrane-targeting properties .
- Pharmaceutical Analogues: W1 () highlights the role of electron-withdrawing groups (e.g., dinitrophenyl) in enhancing antimicrobial activity. The target compound’s chloro group could similarly modulate electron density to improve bioactivity . Thioether-linked benzamides () employ thioether and heterocyclic groups for kinase inhibition or antiviral effects.
Physicochemical Properties :
Research Findings and Data
Antimicrobial and Anticancer Activity
- W1 () exhibited IC₅₀ values of 8–12 µM against Staphylococcus aureus and Escherichia coli, with moderate cytotoxicity (IC₅₀ = 15 µM) in MCF-7 breast cancer cells.
Herbicidal and Fungicidal Efficacy
- Alachlor is widely used for pre-emergent weed control, with an application rate of 1–2 kg/ha. Its chloroacetamido group inhibits very-long-chain fatty acid (VLCFA) elongation in plants .
- Flutolanil inhibits succinate dehydrogenase in fungi, with EC₅₀ values < 1 ppm against Rhizoctonia solani. The target compound’s benzamide group may enable analogous enzyme interactions .
Pharmaceutical Relevance
- Impurity E(EP) () is a byproduct in drug synthesis, emphasizing the need for rigorous quality control in benzamide-based pharmaceuticals. Its trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .
Biological Activity
N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide is a synthetic compound with significant biological activity, particularly in the fields of biochemistry and medicinal chemistry. Its molecular formula is C18H19ClN2O2, and it has a molecular weight of 330.81 g/mol. This compound is primarily studied for its interactions with proteins and enzymes, making it a valuable tool in various research applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate binding and subsequent catalytic activity, leading to biological effects such as reduced inflammation and inhibited cancer cell growth.
Enzyme Inhibition Studies
Research indicates that this compound is effective in inhibiting certain enzymes involved in metabolic pathways. For instance, studies have shown its potential in modulating enzyme activity related to inflammatory responses and cancer progression.
Case Studies
1. Anti-inflammatory Activity:
In preclinical studies, this compound demonstrated promising anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
2. Anticancer Properties:
Another area of research has focused on its anticancer effects. In vitro assays indicated that this compound could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
To understand the specificity and efficacy of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{3-[1-(2-bromo-N-methylacetamido)ethyl]phenyl}benzamide | Similar structure with bromine substitution | Varying reactivity and biological effects compared to the chloro derivative |
| N-{3-[1-(2-fluoro-N-methylacetamido)ethyl]phenyl}benzamide | Similar structure with fluorine substitution | Enhanced stability and altered interaction profiles |
| N-{3-[1-(2-iodo-N-methylacetamido)ethyl]phenyl}benzamide | Similar structure with iodine substitution | Unique properties due to iodine presence affecting biological activity |
In Vitro Studies
In vitro studies have highlighted the compound's ability to bind effectively to target proteins, inhibiting their function. For example, it was found to bind selectively to certain kinases involved in cancer signaling pathways, thus disrupting their activity and leading to decreased tumor cell viability.
Safety Profile
While exploring the therapeutic potential of this compound, safety assessments are crucial. Toxicological studies indicate that the compound may cause skin irritation and is harmful if ingested . Therefore, appropriate handling measures are recommended during laboratory use.
Q & A
Basic: What are the key considerations in designing a synthetic route for N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide?
Answer:
The synthesis of this benzamide derivative requires a multi-step approach:
Amide Coupling : Use a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to react 3-[1-(2-chloro-N-methylacetamido)ethyl]aniline with benzoyl chloride under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis .
Protecting Groups : If reactive functional groups (e.g., amines) are present, employ tert-butoxycarbonyl (Boc) protection to prevent side reactions during amidation .
Purification : Crystallization from methanol-hexane-water mixtures can enhance purity, as demonstrated in analogous benzamide syntheses .
Characterization : Validate structural integrity using H/C NMR and HRMS to confirm molecular weight and substituent positions .
Advanced: How can researchers resolve discrepancies in biological activity data for this compound across different studies?
Answer:
Contradictions in bioactivity data often arise from variations in experimental design:
- Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., acps-pptase vs. other targets) can alter inhibitory effects. Standardize assays using reference strains and isothermal titration calorimetry (ITC) to quantify binding affinities .
- Compound Purity : Impurities from incomplete purification (e.g., residual solvents) may skew results. Validate purity via HPLC (>95%) and elemental analysis .
- Structural Analogues : Compare activity with structurally similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify critical pharmacophores .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- H/C NMR : Assign peaks for the chloroacetamido group (δ ~2.8–3.2 ppm for N-methyl protons) and benzamide carbonyl (δ ~168–170 ppm in C NMR) .
- HRMS : Confirm molecular weight with <1 ppm error (e.g., [M+H]+ expected m/z 361.3, observed 361.3) .
- UV-Vis Spectroscopy : Identify π→π* transitions in the benzamide and aryl chloride moieties (λmax ~250–280 nm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as seen in 3-chloro-N-phenylbenzamide derivatives (space group P21/c, unit cell parameters a = 25.0232 Å) .
Advanced: What strategies are effective in analyzing the structure-activity relationship (SAR) of this benzamide derivative?
Answer:
SAR analysis requires systematic modifications:
- Substituent Variation : Replace the 2-chloro-N-methylacetamido group with bulkier or electron-withdrawing groups (e.g., trifluoromethyl) to assess steric/electronic effects on enzyme inhibition .
- Bioisosteric Replacement : Substitute the phenyl ring with pyridine or thiazole to enhance solubility or target specificity .
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with bacterial acps-pptase, focusing on hydrophobic pockets and hydrogen-bonding residues .
- In Vitro/In Vivo Correlation : Compare MIC values against bacterial proliferation assays and murine infection models to validate target engagement .
Advanced: How to address low yields in the amidation step during synthesis?
Answer:
Low yields often stem from competing side reactions or poor nucleophilicity:
- Activation Strategies : Optimize stoichiometry of EDC (1.2–1.5 equivalents) and add 1-hydroxybenzotriazole (HOBt) to suppress racemization .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reagent solubility and reaction homogeneity .
- Temperature Control : Conduct reactions at 0–5°C to minimize thermal degradation of intermediates .
- Workup Refinement : Extract unreacted starting materials with dichloromethane/water partitions before crystallization .
Basic: What are the crystallographic parameters for analogous benzamide compounds?
Answer:
Crystal structures of related benzamides (e.g., 3-chloro-N-phenylbenzamide) exhibit monoclinic systems (space group P21/c) with unit cell dimensions:
- a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å
- α = 98.537°, V = 1075.7 ų, Z = 4 .
Hydrogen-bonding networks between amide carbonyls and adjacent aromatic protons stabilize the lattice, which can guide co-crystallization studies of the target compound .
Advanced: How does the trifluoromethyl group in structurally similar compounds influence bioactivity?
Answer:
The -CF group enhances:
- Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 enzymes, prolonging half-life .
- Lipophilicity : Improves membrane permeability (logP ~3.5) for intracellular targets like bacterial pptases .
- Electron Effects : Withdraws electron density from the benzamide ring, strengthening hydrogen bonds with enzyme active sites (e.g., Lys or Arg residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
